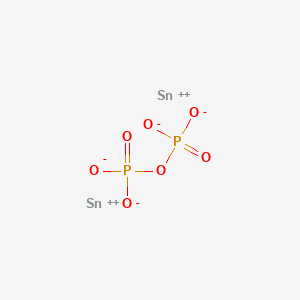

Stannous pyrophosphate

説明

Stannous pyrophosphate, with the molecular formula Sn2P2O7, is an amorphous white powder . It is used as a blood pool imaging agent for gated pool imaging and for the detection of sites of gastrointestinal bleeding . It is also utilized in specialty chemical applications ranging from oral care, as a dentifrice polishing agent, to lithium-ion batteries as a negative electrode .

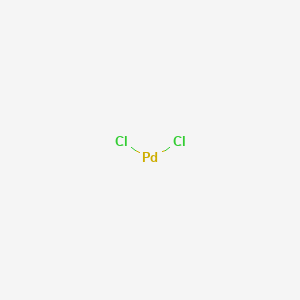

Synthesis Analysis

Stannous pyrophosphate can be prepared by various synthetic methods . One method involves the use of stannous chloride and sodium pyrophosphate . The different methods result in tin phosphate with different properties, i.e., different crystalline form and behavior during thermal treatment .Molecular Structure Analysis

The molecular formula of Stannous pyrophosphate is O7P2Sn2 . Its molecular weight is 411.36, with a percent composition of O 27.23%, P 15.06%, Sn 57.72% .Chemical Reactions Analysis

In chemistry, pyrophosphates are phosphorus oxyanions that contain two phosphorus atoms in a P−O−P linkage . Stannous pyrophosphate, being a pyrophosphate, would be expected to participate in similar reactions.Physical And Chemical Properties Analysis

Stannous pyrophosphate is an amorphous white powder with a specific gravity of 4.009 at 16 °C (60.8 °F), and it decomposes at above 400 °C . It is insoluble in water and soluble in concentrated mineral acids and sodium pyrophosphate .科学的研究の応用

Radiopharmaceuticals

Stannous pyrophosphate is widely used in the preparation of radiopharmaceutical kits. It acts as a reducing agent, facilitating the labeling of red blood cells with radioactive isotopes for diagnostic imaging. The compound’s ability to stabilize in the presence of antioxidants like gentisic acid extends the shelf-life of these kits, making it invaluable for nuclear medicine .

Electrochemical Analysis

In analytical chemistry, stannous pyrophosphate is utilized in differential pulse polarography—a technique for measuring trace amounts of metal ions. This method is particularly effective for quantifying stannous ions in various compounds, which is crucial for quality assurance in pharmaceutical manufacturing .

作用機序

Target of Action

Stannous pyrophosphate is primarily used in radiopharmaceutical preparations, where it acts as a reducing agent . The primary targets of stannous pyrophosphate are areas of altered osteogenesis and injured myocardium . These are the areas where the compound shows a specific affinity .

Mode of Action

The mode of action of stannous pyrophosphate involves its interaction with its targets, leading to certain changes. It is thought that technetium Tc-99m pyrophosphate, a compound closely related to stannous pyrophosphate, is adsorbed onto the surface of amorphous calcium phosphate deposits, insoluble hydroxyapatite crystals, and possibly other organic macromolecules . This results in selective localization to necrotic muscle tissue such as that of a myocardial infarction where calcium deposition has begun as a result of cell damage .

Biochemical Pathways

It is known that many biosynthetic pathways produce pyrophosphate (ppi) as a by-product, which can be cytotoxic if accumulated at high levels . Pyrophosphatases play pivotal roles in PPi detoxification by converting PPi to inorganic phosphate .

Pharmacokinetics

It is known that when injected intravenously, technetium tc 99m pyrophosphate, a compound closely related to stannous pyrophosphate, has a specific affinity for areas of altered osteogenesis and is also concentrated in the injured myocardium .

Result of Action

The result of stannous pyrophosphate’s action is the visualization of areas of altered osteogenesis and injured myocardium . This is particularly useful in diagnostic imaging scans for the bones, heart, and gastrointestinal tract .

Action Environment

The action of stannous pyrophosphate can be influenced by environmental factors. For instance, stannous salts, including stannous pyrophosphate, are known to be unstable in the presence of oxygen . Even in the crystalline state, stannous chloride can react with oxygen to form insoluble oxychlorides and stannic material . Therefore, the action, efficacy, and stability of stannous pyrophosphate can be significantly affected by the presence of oxygen and other environmental factors.

Safety and Hazards

特性

IUPAC Name |

phosphonato phosphate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAUFNYMZVOFV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889643 | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannous pyrophosphate | |

CAS RN |

15578-26-4 | |

| Record name | Stannous pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditin pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

ANone: [] Research suggests that stannous pyrophosphate concentrates in areas of myocardial infarction due to the presence of calcium deposits in these regions. These calcium deposits are associated with necrotic muscle cells and areas of residual perfusion. [, ] This uptake is not directly related to the extent of creatine phosphokinase depletion, a marker of tissue viability, but rather to a combination of cellular damage and blood flow dynamics. [] The precise mechanism of interaction with calcium remains to be fully elucidated.

ANone: The provided research primarily focuses on the diagnostic application of stannous pyrophosphate and does not offer conclusive evidence on its influence on myocardial function or healing processes. Further research is needed to explore potential therapeutic implications.

ANone: The molecular formula of stannous pyrophosphate is Sn2P2O7. Its molecular weight is 411.53 g/mol.

ANone: The provided research articles primarily focus on the clinical applications and diagnostic interpretations of technetium-99m-labeled stannous pyrophosphate scintigraphy and do not delve into detailed spectroscopic characterization of the compound itself.

ANone: [] Yes, stannous pyrophosphate can inhibit the binding of chromium-51 to red blood cells both in vitro and in vivo. This effect is reversible by washing the red blood cells, suggesting a chemical interaction between stannous pyrophosphate and chromium in plasma.

ANone: The provided research focuses on the use of stannous pyrophosphate in medical imaging and does not cover its catalytic properties or potential applications in catalysis.

ANone: The provided research papers do not contain information about computational chemistry studies or structure-activity relationship investigations for stannous pyrophosphate.

ANone: [] Recommendations include reconstituting stannous pyrophosphate vials with nitrogen-purged saline and minimizing air exposure during preparation and dispensing. Refrigeration after formulation can also help maintain stability.

ANone: While the provided research does not explicitly discuss SHE regulations, it emphasizes the importance of careful radiopharmaceutical preparation and handling techniques, suggesting adherence to safety protocols and guidelines in a research or clinical setting.

ANone: [] Studies in rabbits suggest that acute administration of unlabeled stannous pyrophosphate at recommended dosages does not negatively impact red blood cell survival. This indicates that the stannous content of the pharmaceutical, at these levels, is not harmful to red blood cells. Further research is needed to fully elucidate its metabolic pathways and elimination.

ANone: [, ] While most patients show normal technetium-99m stannous pyrophosphate scintigrams 6-7 days after an acute myocardial infarction, some may retain persistently abnormal scintigrams for several months. These persistently positive scintigrams are often associated with a more severe clinical course, including angina, congestive heart failure, and ventricular dysynergy. [] The exact mechanisms behind this prolonged retention are not fully understood.

ANone: Yes. [] Research shows its efficacy in identifying muscle damage in acute electric burns, providing valuable information for surgical planning.

ANone: The concept of resistance is not applicable to stannous pyrophosphate as it is a diagnostic agent and not a therapeutic compound. While the provided research indicates the compound's relative safety when used appropriately, further research is required to fully evaluate potential long-term effects.

ANone: The focus of the provided research lies primarily on the diagnostic applications of stannous pyrophosphate, and it does not offer in-depth information on these specific aspects.

ANone: [] Research dating back to the 1970s marks the beginning of investigations into the use of technetium-99m stannous pyrophosphate for myocardial imaging. This era saw the exploration of its efficacy in detecting acute myocardial infarction and its correlation with other diagnostic methods.

ANone: [, ] The development and application of technetium-99m stannous pyrophosphate scintigraphy exemplify a successful integration of nuclear medicine principles and techniques within cardiology. This integration has enabled clinicians and researchers to visualize and understand myocardial damage in a way not previously possible, ultimately improving patient care.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)